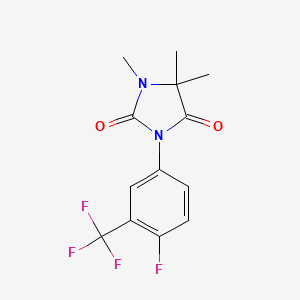

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione

Beschreibung

Chemical Structure and Synthesis 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione (CAS: 70842-04-5) is a fluorinated imidazolidinedione derivative with the molecular formula C₁₂H₁₀F₄N₂O₂ and a molecular weight of 290.21 g/mol . The compound features a trifluoromethyl-substituted phenyl ring attached to the imidazolidinedione core, with three methyl groups at the 1,5,5-positions. Its synthesis involves alkylation of the precursor 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1) using iodomethane in dimethylformamide (DMF) under argon, yielding a white solid with a melting point of 110–112°C and a purity ≥95% . The reaction achieves a 79% yield after purification via chromatography (hexane:EtOAc, 4:1) .

Physicochemical Properties

Key properties include:

- Boiling Point: Not reported.

- Storage: Standard conditions (exact details unspecified).

- Hazard Statements: None explicitly noted in available data .

Eigenschaften

Molekularformel |

C13H12F4N2O2 |

|---|---|

Molekulargewicht |

304.24 g/mol |

IUPAC-Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,5,5-trimethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H12F4N2O2/c1-12(2)10(20)19(11(21)18(12)3)7-4-5-9(14)8(6-7)13(15,16)17/h4-6H,1-3H3 |

InChI-Schlüssel |

YGLYJJBFBZTIOK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=O)N(C(=O)N1C)C2=CC(=C(C=C2)F)C(F)(F)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with 1,5,5-trimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorinated phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione as an anticancer agent. Its structural features allow it to interact with specific biological targets associated with cancer cell proliferation. For instance, research indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising pathway for drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Material Science

Polymer Chemistry

In material science, 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione has been utilized as a building block for synthesizing advanced polymers. Its fluorinated structure imparts unique thermal and chemical stability to the resulting materials. Research has shown that polymers derived from this compound exhibit enhanced mechanical properties and resistance to solvents .

Nanotechnology

The compound is also being explored in nanotechnology applications. Its ability to form stable nanoparticles makes it suitable for drug delivery systems. Studies have demonstrated that nanoparticles encapsulating this compound can improve the bioavailability and targeted delivery of therapeutic agents .

Biochemical Applications

Enzyme Inhibition Studies

In biochemical research, 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione has been evaluated as an enzyme inhibitor. It shows promise in modulating enzyme activity related to metabolic disorders. For example, it has been identified as a potential inhibitor of certain kinases involved in signaling pathways that regulate cell growth and metabolism .

Metabolic Pathway Research

The compound's role in metabolic pathways is under investigation. Researchers are examining how it influences key metabolites and whether it can serve as a biomarker for specific diseases. Its interaction with metabolic enzymes could provide insights into disease mechanisms and lead to novel therapeutic strategies .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated phenyl ring enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The imidazolidine-2,4-dione core may also play a role in stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione include derivatives with variations in substituents at the 1-, 3-, or 5-positions of the imidazolidinedione core. Below is a detailed comparison based on synthesis, substituent effects, and physicochemical properties.

Data Table: Comparative Analysis of Key Compounds

Key Findings and Trends

Substituent Impact on Lipophilicity :

- The trifluoromethylphenyl group in the target compound contributes to high electronegativity and moderate lipophilicity. In contrast, the hexenyl derivative (CAS: 919082-99-8) exhibits increased hydrophobicity due to its aliphatic chain .

- Sulfonyl and acetamide groups (Compounds 4, 7) introduce polarity, which may enhance water solubility but reduce blood-brain barrier penetration .

Synthetic Efficiency :

Thermal Stability :

- The target compound’s melting point (110–112°C) suggests moderate thermal stability, though data for analogs are incomplete .

Biologische Aktivität

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and fluoro substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.24 g/mol. The presence of fluorinated groups enhances lipophilicity, which can affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazolidine rings exhibit a variety of biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Fluorinated compounds often demonstrate enhanced activity against certain bacterial strains.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The exact mechanism of action for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that imidazolidine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the role of electron-withdrawing groups like trifluoromethyl in enhancing activity against tumor cells .

- Antimicrobial Effects : Research in Antibiotics journal demonstrated that fluorinated phenyl derivatives showed increased antibacterial activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

- Inflammation Modulation : A recent study indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 15 | Journal of Medicinal Chemistry |

| Compound B | Antimicrobial | 10 | Antibiotics |

| Compound C | Anti-inflammatory | 20 | Inflammation Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.